Post-Synthetic Conversion Selectivity: 2MeS6ClPR vs. 6-Methylthiopurine Riboside in Oligoribonucleotide Synthesis
2-Methylthio-6-chloropurine riboside is the only precursor that enables the synthesis of oligoribonucleotides containing 2-methylthio-N6-alkyladenosines. Using the same post-synthetic reaction conditions, 6-methylthiopurine riboside exclusively yields N6-alkyladenosine products lacking the 2-methylthio group [1]. The conversion of a support-bound precursor oligonucleotide (165 mg, 6 µmol) into 2-methylthio-N6-alkyladenosine-containing oligomers achieved a final HPLC purity of at least 95% across multiple amine substrates [2].
| Evidence Dimension | Product selectivity (2-methylthio modification incorporation vs. none) |
|---|---|
| Target Compound Data | Yields ms2N6A-containing oligoribonucleotides (ms2m6A, ms2i6A, ms2A); HPLC purity ≥95% [2] |
| Comparator Or Baseline | 6-Methylthiopurine riboside: yields N6-alkyladenosine (m6A, i6A) only; no 2-methylthio group introduced [1] |
| Quantified Difference | Qualitative separation: ms2N6A product vs. N6A product; HPLC purity ≥95% for target compound-derived oligomers [2] |
| Conditions | Post-synthetic modification of support-bound oligoribonucleotide precursors; 2 M methylamine/THF or isopentenylamine/pyridine/Et3N, 55°C, 2–16 h reaction; C18 HPLC analysis [2] |
Why This Matters
Only 2MeS6ClPR enables the synthesis of oligoribonucleotides bearing the biologically essential 2-methylthio hypermodification, which is critical for accurate studies of tRNA structure–function relationships and codon–anticodon interactions.
- [1] Zielenkiewicz, M., et al. (2003) Nucleic Acids Research, 31(15), pp. 4461–4471. doi: 10.1093/nar/gkg632. View Source
- [2] Zielenkiewicz, M., et al. (2003) Nucleic Acids Research, 31(15), pp. 4461–4471. doi: 10.1093/nar/gkg632. View Source
